GSK2193874

描述

a transient receptor potential vanilloid 4 (TRPV4) inhibito

Structure

3D Structure

属性

IUPAC Name |

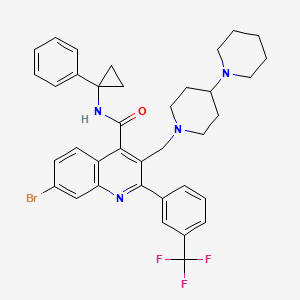

7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38BrF3N4O/c38-28-12-13-30-32(23-28)42-34(25-8-7-11-27(22-25)37(39,40)41)31(24-44-20-14-29(15-21-44)45-18-5-2-6-19-45)33(30)35(46)43-36(16-17-36)26-9-3-1-4-10-26/h1,3-4,7-13,22-23,29H,2,5-6,14-21,24H2,(H,43,46) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVOZBSCHXCGPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)CC3=C(C4=C(C=C(C=C4)Br)N=C3C5=CC(=CC=C5)C(F)(F)F)C(=O)NC6(CC6)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38BrF3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336960-13-4 |

Source

|

| Record name | 1336960-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The In Vitro Function of GSK2193874: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2193874 is a potent, selective, and orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2] This technical guide provides an in-depth overview of the in vitro function of GSK2193874, its mechanism of action, relevant signaling pathways, and detailed experimental protocols. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in utilizing GSK2193874 as a precise tool for investigating TRPV4 biology.

Core Mechanism of Action

In vitro, GSK2193874 functions as a selective blocker of the TRPV4 ion channel, which is a non-selective cation channel permeable to Ca²⁺.[3] The primary mechanism of action is the inhibition of calcium (Ca²⁺) influx through both recombinant TRPV4 channels and native endothelial TRPV4 currents.[3] This inhibitory action occurs when GSK2193874 is applied to the extracellular side of the cell membrane.[3] Whole-cell patch-clamp studies have demonstrated that it effectively inhibits the activation of recombinant TRPV4 currents at concentrations of 3 nM and higher when applied extracellularly.[3] Conversely, when included in the intracellular pipette solution, it is ineffective at concentrations up to 10 µM, indicating an external binding site or mechanism of action.[3]

The activation of TRPV4 by various stimuli, including heat, hypotonicity, physical stress, and specific agonists like GSK1016790A, leads to an influx of Ca²⁺.[1][4] GSK2193874 effectively blocks this influx, thereby preventing the downstream cellular events triggered by TRPV4 activation.[5][6]

Signaling Pathways Modulated by GSK2193874

The primary role of GSK2193874 in vitro is the interruption of signaling cascades initiated by TRPV4 activation. One such critical pathway involves the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).

Activation of the TRPV4 channel allows for an influx of extracellular Ca²⁺. This increase in intracellular Ca²⁺ concentration leads to the phosphorylation and activation of CaMKII.[6] Activated CaMKII can then phosphorylate downstream targets, contributing to various cellular responses. In hypertrophic cardiomyocytes, for instance, this pathway can lead to the activation of NFκB-NLRP3 signaling.[6] GSK2193874, by blocking the initial Ca²⁺ influx through TRPV4, prevents the activation of CaMKII and subsequent downstream events.[6]

Caption: TRPV4 signaling pathway and the inhibitory action of GSK2193874.

Quantitative Data: Potency and Selectivity

GSK2193874 exhibits high potency for both rat and human TRPV4 channels and demonstrates significant selectivity over other members of the TRP channel family.

| Target | Species | Assay Type | IC₅₀ Value | Reference |

| TRPV4 | Human | FLIPR Assay (Ca²⁺ influx) | 40 nM | [3][5] |

| TRPV4 | Rat | FLIPR Assay (Ca²⁺ influx) | 2 nM | [3][5] |

| TRPV1 | Not Specified | Functional Assay | > 25 µM | [3][5] |

| TRPA1 | Not Specified | Functional Assay | > 25 µM | [3][5] |

| TRPC3 | Not Specified | Functional Assay | > 25 µM | [3][5] |

| TRPC6 | Not Specified | Functional Assay | > 25 µM | [3][5] |

| TRPM8 | Not Specified | Functional Assay | > 25 µM | [3][5] |

Experimental Protocols

Intracellular Calcium Influx Measurement (FLIPR Assay)

This protocol is designed to quantify the inhibitory effect of GSK2193874 on TRPV4 agonist-induced calcium influx in a high-throughput format.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing recombinant human or rat TRPV4.[5][7]

Methodology:

-

Cell Plating: Suspend HEK293-TRPV4 cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) and plate them in 384-well plates.[7] If using a transient system, BacMam virus for TRPV4 can be added to the cell suspension before plating.[7] Incubate for 24-72 hours at 37°C with 5% CO₂.[7]

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fura-4) and a quencher (e.g., Brilliant Black).[7] Probenecid may be included to prevent dye leakage.[7]

-

Compound Pre-incubation: Add GSK2193874 at various concentrations (typically an 11-point concentration curve) to the wells and incubate for a defined period (e.g., 10 minutes) prior to agonist addition.[5][7]

-

TRPV4 Activation: Add a known TRPV4 agonist (e.g., GSK1016790A or GSK634775A) at a concentration that elicits a submaximal response (e.g., EC₈₀).[7]

-

Data Acquisition: Measure the fluorescence intensity changes using a FLIPR (Fluorometric Imaging Plate Reader) instrument before and after the addition of the agonist.[1][7]

-

Data Analysis: The inhibition of the calcium response by GSK2193874 is used to calculate IC₅₀ values using appropriate curve-fitting software.[7]

Caption: General workflow for a FLIPR-based calcium influx assay.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol directly measures the ion currents through TRPV4 channels in response to activation and inhibition.

Cell Lines: HEK293 cells expressing TRPV4 or Human Umbilical Vein Endothelial Cells (HUVECs) with native TRPV4 expression.[5]

Methodology:

-

Cell Preparation: Culture cells on coverslips suitable for microscopy and electrophysiological recording.

-

Recording Setup: Establish a whole-cell patch-clamp configuration. The intracellular pipette solution contains a standard electrolyte solution, while the extracellular bathing solution can be exchanged.

-

Pre-treatment: To test extracellular inhibition, pre-treat the cells by perfusing the bathing solution with GSK2193874 at desired concentrations (e.g., 1-30 nM).[5] For intracellular application, GSK2193874 (e.g., 0.03-10 µM) is included directly in the pipette solution.[5]

-

Channel Activation: Apply a voltage ramp protocol (e.g., -80 mV to +80 mV) to elicit baseline currents.[5] Activate TRPV4 channels by adding a specific agonist (e.g., GSK1016790A at 30 nM or GSK634775 at 100 nM) to the extracellular bath.[5]

-

Current Measurement: Record the changes in whole-cell currents. The peak outward current at a positive potential (e.g., +60 mV) is typically assessed to quantify channel activity.[5]

-

Data Analysis: Compare the agonist-induced currents in the presence and absence of GSK2193874 to determine the degree of inhibition.

Endothelial Cell Contraction Assay

This assay provides a functional readout of TRPV4 inhibition in a more physiologically relevant cell type.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[5]

Methodology:

-

Cell Culture: Culture HUVECs to form a confluent monolayer.

-

Compound Treatment: Treat the cells with varying concentrations of GSK2193874.

-

TRPV4 Activation: Induce cellular contraction and detachment by adding a potent TRPV4 agonist, such as GSK1016790.[5]

-

Microscopic Evaluation: Observe and quantify the degree of cell contraction and detachment using microscopy.

-

Analysis: Assess the dose-dependent prevention of the agonist-induced phenotype by GSK2193874.[5]

Conclusion

GSK2193874 is a highly potent and selective in vitro tool for the study of TRPV4 channel biology.[1][2] Its function is characterized by the direct, extracellular blockade of the TRPV4 ion channel, leading to the inhibition of Ca²⁺ influx and the interruption of downstream signaling pathways such as CaMKII activation.[3][6] The well-defined mechanism of action and high selectivity make GSK2193874 an invaluable pharmacological agent for elucidating the physiological and pathophysiological roles of TRPV4 in various cellular contexts.

References

- 1. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. elifesciences.org [elifesciences.org]

- 7. pubs.acs.org [pubs.acs.org]

The Discovery and Development of GSK2193874: A Potent and Selective TRPV4 Channel Blocker

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and development history of GSK2193874, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Initially identified through high-throughput screening, GSK2193874 emerged from a lead optimization program aimed at improving potency and selectivity while addressing off-target cardiovascular liabilities. This document provides a comprehensive overview of the preclinical development of GSK2193874, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Furthermore, it discusses the progression of a closely related compound, GSK2798745, into clinical trials for the treatment of pulmonary edema associated with heart failure. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the underlying signaling pathways and development workflow are presented to provide a thorough resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Therapeutic Potential of TRPV4 Inhibition

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is activated by a variety of physical and chemical stimuli, including heat, mechanical stress, and endogenous ligands.[1] Expressed in numerous cell types, including endothelial cells of the lung, TRPV4 plays a crucial role in regulating the integrity of the alveolar-capillary barrier.[1][2] In pathological conditions such as congestive heart failure, increased pulmonary vascular pressure can lead to the activation of TRPV4, resulting in increased endothelial permeability and the formation of pulmonary edema.[1][3] This makes the inhibition of TRPV4 a compelling therapeutic strategy for managing pulmonary edema in heart failure patients.[4]

GSK2193874 was developed as a potent and selective inhibitor of the TRPV4 channel with the aim of addressing this unmet medical need.[1][2] This guide will trace the journey of GSK2193874 from its initial discovery to its extensive preclinical characterization.

Discovery History: From Screening Hit to Preclinical Candidate

The discovery of GSK2193874 began with a high-throughput screening campaign that identified a quinoline compound as a modest inhibitor of the TRPV4 channel.[5] This initial hit, however, also exhibited potent activity against neurokinin NK2 and NK3 receptors and possessed poor pharmacokinetic properties.[5]

A subsequent lead optimization program was initiated to improve TRPV4 potency and selectivity, as well as oral bioavailability. This effort led to the identification of a series of potent quinoline-based TRPV4 antagonists.[6] However, an unexpected off-target cardiovascular liability, specifically a frequency-dependent L-type calcium channel inhibition, was observed with an early lead compound.[6] Through further structure-activity relationship (SAR) studies, medicinal chemists were able to mitigate this off-target effect, culminating in the discovery of GSK2193874.[2][6]

Development Workflow

The discovery and preclinical development of GSK2193874 followed a structured workflow, from initial screening to in vivo proof-of-concept studies.

Mechanism of Action and Signaling Pathway

GSK2193874 exerts its pharmacological effect by directly blocking the TRPV4 ion channel, thereby preventing the influx of calcium (Ca2+) into cells in response to activating stimuli.[3] In endothelial cells, the activation of TRPV4 and subsequent Ca2+ entry triggers a signaling cascade that leads to vasodilation and, under pathological conditions, increased permeability.[7][8]

The signaling pathway initiated by TRPV4 activation in endothelial cells involves the activation of downstream effectors such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and the production of vasodilatory molecules like nitric oxide (NO) and endothelium-derived hyperpolarizing factors (EDHFs).[1][9] By blocking the initial Ca2+ influx, GSK2193874 effectively inhibits these downstream events.

Preclinical Pharmacology

GSK2193874 has been extensively characterized in a range of in vitro and in vivo preclinical models.

In Vitro Potency and Selectivity

The potency of GSK2193874 was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay in HEK293 cells expressing either human or rat TRPV4 channels. The compound demonstrated high potency against both orthologs.[3]

| Parameter | Value | Assay | Species |

| IC50 | 40 nM | FLIPR | Human |

| IC50 | 2 nM | FLIPR | Rat |

Selectivity was assessed against a panel of other TRP channels, where GSK2193874 showed high selectivity for TRPV4.

| Channel | IC50 |

| TRPV1 | > 25 µM |

| TRPA1 | > 25 µM |

| TRPC3 | > 25 µM |

| TRPC6 | > 25 µM |

| TRPM8 | > 25 µM |

In Vivo Efficacy

The efficacy of GSK2193874 was evaluated in animal models of heart failure-induced pulmonary edema.[3][4] In both acute and chronic models, oral administration of GSK2193874 demonstrated the ability to prevent and resolve pulmonary edema, leading to improved arterial oxygenation.[3][4]

| Model | Species | Dose | Effect |

| Acute Aortic Banding | Rat | 30 mg/kg (oral) | Inhibited pulmonary edema formation and restored arterial oxygen tension.[3] |

| Myocardial Infarction (14-day) | Mouse | 60 mg/kg/day (oral) | Prevented and resolved pulmonary edema, improving arterial oxygenation and survival.[3][10] |

Pharmacokinetics

Pharmacokinetic studies in dogs revealed that GSK2193874 has good oral bioavailability and a long half-life, making it suitable for in vivo studies.[1][5]

| Parameter | Value | Route | Species |

| Clearance (CL) | 6.9 mL/min/kg | IV | Dog |

| Half-life (t1/2) | 31 h | Oral | Dog |

| Oral Bioavailability (%F) | 53% | Oral | Dog |

Clinical Development: The Emergence of GSK2798745

Following the successful preclinical evaluation of GSK2193874, a closely related and optimized compound, GSK2798745, was advanced into clinical development.[11][12] GSK2798745 is also a potent and selective TRPV4 channel blocker.[11]

A first-in-human Phase 1 clinical trial (NCT02119260) was conducted to evaluate the safety, tolerability, and pharmacokinetics of GSK2798745 in healthy volunteers and patients with stable heart failure.[2][12] The study found that GSK2798745 was well-tolerated with no significant safety issues.[2]

Subsequently, a Phase 2a clinical trial (NCT02497937) was initiated to assess the effect of GSK2798745 on pulmonary gas transfer and respiration in patients with congestive heart failure.[13] This study aimed to provide proof-of-concept for the therapeutic potential of TRPV4 inhibition in this patient population.

Detailed Experimental Protocols

In Vitro FLIPR Calcium Assay

This protocol is a representative method for assessing the antagonist activity of compounds against TRPV4 channels using a FLIPR assay.

-

Cell Culture: HEK293 cells stably expressing human or rat TRPV4 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well and incubated for 24 hours.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: Test compounds, including GSK2193874, are serially diluted and added to the wells. The plate is incubated for 10-15 minutes at room temperature.

-

Agonist Stimulation and Data Acquisition: The plate is placed in a FLIPR instrument. A TRPV4 agonist (e.g., GSK1016790A) is added to the wells to stimulate calcium influx. Fluorescence intensity is measured kinetically for 2-3 minutes.

-

Data Analysis: The antagonist activity is determined by measuring the inhibition of the agonist-induced calcium influx. IC50 values are calculated from the concentration-response curves.

Electrophysiology in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol describes a method for measuring native endothelial TRPV4 currents using patch-clamp electrophysiology.

-

Cell Culture: Primary HUVECs are cultured on glass coverslips in endothelial growth medium.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2).

-

-

Experimental Procedure:

-

A gigaohm seal is formed between the patch pipette and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Cells are held at a holding potential of -60 mV.

-

Voltage ramps from -80 mV to +80 mV are applied to elicit currents.

-

The TRPV4 agonist GSK1016790A is applied to the bath to activate TRPV4 currents.

-

GSK2193874 is then co-applied with the agonist to assess its inhibitory effect on the TRPV4 current.

-

-

Data Analysis: The peak outward current at a specific voltage (e.g., +60 mV) is measured before and after the application of the agonist and antagonist. The percentage of inhibition is calculated.

In Vivo Mouse Model of Heart Failure (Transverse Aortic Constriction - TAC)

This protocol outlines a surgical procedure to induce pressure overload-induced heart failure in mice.

-

Anesthesia and Preparation: Mice are anesthetized with isoflurane. The chest is shaved and disinfected. The animal is placed on a heating pad to maintain body temperature.

-

Surgical Procedure:

-

A midline cervical incision is made, and the trachea is intubated for mechanical ventilation.

-

A thoracotomy is performed at the second intercostal space to expose the aortic arch.

-

A 7-0 silk suture is passed under the transverse aorta between the innominate and left carotid arteries.

-

A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.

-

The needle is then quickly removed, creating a constriction of a defined diameter.

-

For sham-operated animals, the suture is passed under the aorta but not tied.

-

-

Post-operative Care: The chest and skin are closed in layers. The animal is allowed to recover from anesthesia. Analgesics are administered for pain management.

-

Efficacy Evaluation: At a predetermined time point after surgery (e.g., 2-4 weeks), animals are treated with GSK2193874 or vehicle. Efficacy is assessed by measuring parameters such as lung weight (as an indicator of pulmonary edema) and arterial blood gases.

Conclusion

GSK2193874 is a potent, selective, and orally bioavailable antagonist of the TRPV4 ion channel that has demonstrated significant efficacy in preclinical models of heart failure-induced pulmonary edema. The discovery and development of this compound, and its clinical successor GSK2798745, highlight the therapeutic potential of targeting TRPV4 for the treatment of this life-threatening condition. The detailed methodologies and data presented in this guide provide a valuable resource for researchers working on TRPV4 and related ion channels, as well as for professionals in the field of cardiovascular drug discovery. Further clinical investigation of TRPV4 inhibitors is warranted to fully elucidate their therapeutic utility in patients with heart failure.

References

- 1. researchgate.net [researchgate.net]

- 2. Guidelines for in vivo mouse models of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mmpc.org [mmpc.org]

- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: A Closed-chest Model to Induce Transverse Aortic Constriction in Mice [jove.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]

- 13. journals.physiology.org [journals.physiology.org]

In Vivo Efficacy of GSK2193874 in the Management of Pulmonary Edema: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulmonary edema, a critical and often life-threatening condition characterized by fluid accumulation in the lungs, presents a significant therapeutic challenge, particularly in the context of heart failure.[1][2] Recent preclinical research has illuminated the pivotal role of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel in the pathogenesis of pulmonary edema.[1][2][3] GSK2193874, a potent and selective, orally active antagonist of the TRPV4 channel, has emerged as a promising therapeutic agent.[1][4][5][6] This technical guide provides a comprehensive analysis of the in vivo effects of GSK2193874 on pulmonary edema, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.

Introduction: The Role of TRPV4 in Pulmonary Edema

The TRPV4 channel, a member of the Transient Receptor Potential (TRP) superfamily of cation channels, is expressed in the vascular endothelium of the lungs.[4][5][6] It functions as a critical regulator of alveolar septal barrier integrity.[4][5][6] In pathological conditions such as congestive heart failure, increased pulmonary vascular pressure leads to the activation of TRPV4 channels.[4][5] This activation results in an influx of calcium into endothelial cells, which disrupts the endothelial barrier, increases vascular permeability, and ultimately leads to the development of pulmonary edema.[1][4] Consequently, the inhibition of TRPV4 presents a novel and targeted therapeutic strategy for mitigating pulmonary edema associated with heart failure.[4][5][6] Studies have shown that TRPV4 expression is enhanced in the pulmonary vasculature of lung sections from patients with heart failure compared to controls.[1][7][8]

Quantitative Efficacy of GSK2193874

GSK2193874 has demonstrated significant potency and efficacy in a range of in vitro and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Potency of GSK2193874

| Target | Species | Assay | IC₅₀ | Reference |

| TRPV4 Channel | Rat | Ca²⁺ Flux | 2 nM | [8] |

| TRPV4 Channel | Human | Ca²⁺ Flux | 40 nM | [8] |

Table 2: Efficacy in Isolated Lung Models

| Model | Species | Treatment | Effect | Reference |

| Isolated Perfused Lung with Elevated Venous Pressure | Mouse | 30 nM GSK2193874 | Inhibited increased endothelial permeability and edema | [8] |

| Isolated Perfused Lung with Elevated Venous Pressure | Canine | 30 nM GSK2193874 | Inhibited increased endothelial permeability and edema | [8] |

Table 3: In Vivo Efficacy in Rodent Models of Heart Failure

| Model | Species | Treatment | Key Findings | Reference |

| Acute Aortic Banding | Rat | 30 mg/kg (single oral dose) | Significantly inhibited the formation of pulmonary edema and restored arterial oxygen tension. | [8] |

| Myocardial Infarction (14-day model) | Mouse | 60 mg/kg/day (oral) | Prevented and resolved pulmonary edema, leading to improved arterial oxygen tension and survival. | [8] |

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies to evaluate the in vivo effects of GSK2193874 on pulmonary edema.

Acute Heart Failure Model: Aortic Banding in Rats

This model induces a rapid increase in left ventricular end-diastolic pressure (LVEDP), leading to the development of acute pulmonary edema.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Anesthesia is induced and maintained.

-

A thoracotomy is performed to expose the thoracic aorta.

-

A ligature is placed around the aorta between the brachiocephalic and left common carotid arteries and tightened to induce a significant increase in LVEDP.

-

The chest is closed, and the animal is allowed to recover.

-

-

Drug Administration: A single oral dose of GSK2193874 (30 mg/kg) is administered as a pretreatment before the aortic banding procedure.[8]

-

Assessment of Pulmonary Edema:

-

Arterial Oxygen Tension (PaO₂): Blood samples are collected to measure the level of oxygenation, which is typically reduced in the presence of pulmonary edema.

-

Lung Wet-to-Dry Weight Ratio: At the end of the experiment, the lungs are excised, weighed (wet weight), and then dried in an oven until a constant weight is achieved (dry weight). An increased wet-to-dry weight ratio is indicative of fluid accumulation.

-

Chronic Heart Failure Model: Myocardial Infarction in Mice

This model simulates the conditions of chronic heart failure following a heart attack, leading to the gradual development of pulmonary edema.

-

Animal Model: Male C57BL/6 mice.

-

Procedure:

-

Anesthesia is induced and maintained.

-

A thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is permanently ligated to induce a myocardial infarction.

-

The chest is closed, and the animal is allowed to recover.

-

-

Drug Administration: GSK2193874 (60 mg/kg/day) is administered orally for 14 days, either as a pretreatment or to resolve existing edema.[8]

-

Assessment of Pulmonary Edema:

-

Magnetic Resonance Imaging (MRI): Non-invasive imaging is used to visualize and quantify the extent of pulmonary edema over the 14-day period.

-

Lung Wet-to-Dry Weight Ratio: As described in the acute model, this is used as a terminal endpoint to quantify lung fluid content.

-

Arterial Oxygen Tension (PaO₂): Measured to assess the impact on respiratory function.

-

Survival Analysis: The survival rate of the treated group is compared to the vehicle-treated control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of action of GSK2193874 in pulmonary edema.

Caption: Experimental workflow for the acute heart failure model.

Caption: Experimental workflow for the chronic heart failure model.

Conclusion

The preclinical data strongly support the therapeutic potential of GSK2193874 in the treatment of pulmonary edema, particularly in the context of heart failure.[1][3] By selectively blocking the TRPV4 ion channel, GSK2193874 effectively prevents and resolves the increase in vascular permeability that drives fluid accumulation in the lungs.[1][2] The robust in vivo efficacy demonstrated in both acute and chronic models of heart failure, coupled with its oral bioavailability, positions GSK2193874 as a compelling candidate for further clinical development. These findings underscore the critical role of TRPV4 in the pathophysiology of pulmonary edema and highlight the promise of TRPV4 antagonism as a novel therapeutic strategy.[1][3]

References

- 1. An orally active TRPV4 channel blocker prevents and resolves pulmonary edema induced by heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 3. Endothelial TRPV4 channels in lung edema and injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

GSK2193874: A Selective TRPV4 Antagonist for Preclinical Research and Drug Development

An In-depth Technical Guide

Abstract

Transient Receptor Potential Vanilloid 4 (TRPV4) is a polymodal cation channel implicated in a diverse array of physiological and pathophysiological processes, including cardiovascular function, respiratory diseases, and pain. Its role as a mechanosensor and integrator of various physical and chemical stimuli has positioned it as a compelling target for therapeutic intervention. GSK2193874 has emerged as a potent and selective antagonist of the TRPV4 channel, demonstrating significant utility as a research tool and potential as a therapeutic agent. This technical guide provides a comprehensive overview of GSK2193874, detailing its mechanism of action, selectivity, and preclinical data. It includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in their exploration of TRPV4 antagonism.

Introduction

The Transient Receptor Potential (TRP) superfamily of ion channels plays a crucial role in sensory physiology. Among these, the vanilloid subfamily member TRPV4 is a non-selective cation channel activated by a wide range of stimuli, including heat, hypotonicity, mechanical stress, and endogenous ligands.[1] TRPV4 is widely expressed in various tissues, including the vascular endothelium of the lung, where it is a key regulator of alveolar-capillary barrier integrity.[1][2] Dysregulation of TRPV4 activity has been linked to several pathological conditions, most notably pulmonary edema associated with congestive heart failure.[1][2][3][4]

The development of selective antagonists is paramount to elucidating the precise roles of TRPV4 in health and disease and for validating it as a therapeutic target. GSK2193874 is a first-in-class, orally bioavailable, potent, and selective blocker of the TRPV4 channel.[1][3] This document serves as a technical resource, consolidating the available data on GSK2193874 and providing detailed methodologies for its preclinical evaluation.

Mechanism of Action and Selectivity

GSK2193874 functions as a direct antagonist of the TRPV4 ion channel, inhibiting the influx of cations, primarily Ca2+, in response to channel activation. This blockade of TRPV4-mediated currents has been demonstrated in various in vitro systems, including recombinant expression systems and native endothelial cells.[3][4]

In Vitro Potency

The inhibitory potency of GSK2193874 has been quantified across different species and assay formats. The half-maximal inhibitory concentrations (IC50) highlight its high affinity for both human and rat TRPV4 channels.

| Parameter | Species | Assay | IC50 (nM) | Reference |

| hTRPV4 | Human | FLIPR | 40 | [3] |

| rTRPV4 | Rat | FLIPR | 2 | [3] |

Table 1: In Vitro Potency of GSK2193874 against TRPV4.

Selectivity Profile

A critical attribute of a pharmacological tool is its selectivity for the intended target. GSK2193874 has been profiled against other members of the TRP channel family and has demonstrated a high degree of selectivity.

| Channel | IC50 (µM) | Reference |

| TRPV1 | > 25 | [1] |

| TRPA1 | > 25 | [1] |

| TRPC3 | > 25 | [1] |

| TRPC6 | > 25 | [1] |

| TRPM8 | > 25 | [1] |

Table 2: Selectivity of GSK2193874 against other TRP channels.

Signaling Pathways

Activation of TRPV4 initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. This increase in intracellular calcium can modulate various downstream effectors, leading to diverse cellular responses.

Pharmacokinetics

The pharmacokinetic profile of GSK2193874 supports its use in in vivo studies, demonstrating good oral bioavailability and a suitable half-life for chronic dosing in animal models.

| Species | Parameter | Intravenous (IV) | Oral (PO) | Reference |

| Rat | Clearance (CL) | 7.3 mL/min/kg | - | [1] |

| Half-life (t1/2) | - | 10 h | [1] | |

| Bioavailability (%F) | - | 31 | [1] | |

| Dog | Clearance (CL) | 6.9 mL/min/kg | - | [1] |

| Half-life (t1/2) | - | 31 h | [1] | |

| Bioavailability (%F) | - | 53 | [1] |

Table 3: Pharmacokinetic Parameters of GSK2193874.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of TRPV4 antagonists. The following sections provide methodologies for key in vitro and in vivo assays.

In Vitro Assays

This high-throughput assay is used to measure changes in intracellular calcium concentration following TRPV4 activation and its inhibition by GSK2193874.

Protocol Details:

-

Cell Culture: HEK293 cells stably expressing either human or rat TRPV4 are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000-70,000 cells per well and incubated for 24 hours.[5]

-

Dye Loading: The culture medium is replaced with an assay buffer (e.g., HBSS with 20 mM HEPES) containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, from a commercially available kit (e.g., FLIPR Calcium 6 Assay Kit).[5] The plate is incubated for 1 hour at 37°C.

-

Compound Addition: GSK2193874 is serially diluted in assay buffer and added to the wells. The plate is incubated for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: The plate is placed in a FLIPR instrument. A baseline fluorescence is recorded before the automated addition of a TRPV4 agonist (e.g., GSK1016790A). Fluorescence is then monitored for several minutes to capture the calcium influx.

-

Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. The IC50 value for GSK2193874 is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.

This technique allows for the direct measurement of ion channel currents, providing a detailed characterization of the inhibitory effect of GSK2193874 on TRPV4.

Protocol Details:

-

Cell Preparation: HEK293 cells expressing TRPV4 are grown on glass coverslips.

-

Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Pipette Preparation: Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2).

-

Whole-Cell Configuration: A high-resistance seal (GΩ) is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol: Cells are voltage-clamped at a holding potential of -60 mV. TRPV4 currents are elicited by applying a voltage ramp (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps.

-

Compound Application: A TRPV4 agonist is applied to the bath to activate the channel. Once a stable current is achieved, GSK2193874 is co-applied to assess its inhibitory effect.[6]

-

Data Analysis: The amplitude of the TRPV4 current is measured before and after the application of GSK2193874 to determine the extent of inhibition.

In Vivo Models

Animal models of heart failure are crucial for evaluating the therapeutic potential of TRPV4 antagonists in a disease-relevant context. Two common surgical models are Transverse Aortic Constriction (TAC) and Left Anterior Descending (LAD) coronary artery ligation.

Protocol Details: Transverse Aortic Constriction (TAC) in Mice [7][8][9][10][11]

-

Anesthesia and Preparation: Mice are anesthetized, and the chest area is shaved and sterilized.

-

Surgical Procedure: A small incision is made to expose the aortic arch. A suture is passed around the aorta between the brachiocephalic and left common carotid arteries. A blunt needle (e.g., 27-gauge) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then quickly removed, creating a stenosis.

-

Post-operative Care: The chest and skin are closed, and the animal is allowed to recover.

-

GSK2193874 Administration: Following the development of heart failure, GSK2193874 is administered orally.[3]

-

Assessment of Pulmonary Edema:

-

Lung Wet-to-Dry Weight Ratio: At the end of the study, the lungs are excised, and the wet weight is recorded. The lungs are then dried in an oven until a constant weight is achieved (dry weight). The ratio of wet to dry weight is a measure of lung water content.[12][13][14][15]

-

Histological Analysis: Lungs are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to visualize alveolar edema, interstitial thickening, and inflammatory cell infiltration.[16][17][18][19][20]

-

Conclusion

GSK2193874 is a highly potent and selective TRPV4 antagonist that has proven to be an invaluable tool for investigating the physiological and pathological roles of the TRPV4 channel. Its favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies. The detailed experimental protocols provided in this guide are intended to facilitate the consistent and reproducible evaluation of GSK2193874 and other TRPV4 modulators. Further research utilizing this compound will undoubtedly continue to unravel the complexities of TRPV4 biology and its potential as a therapeutic target for a range of human diseases.

References

- 1. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure - InnoSer [innoserlaboratories.com]

- 9. researchgate.net [researchgate.net]

- 10. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure [frontiersin.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Monarch Initiative [monarchinitiative.org]

- 14. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. publications.ersnet.org [publications.ersnet.org]

- 18. Left ventricular depression and pulmonary edema in rats after short-term normobaric hypoxia: effects of adrenergic blockade and reduced fluid load - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cardiopulmonary and histological characterization of an acute rat lung injury model demonstrating safety of mesenchymal stromal cell infusion - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of GSK2193874: A Deep Dive into its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

GSK2193874 has emerged as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the pharmacological properties of GSK2193874, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Pharmacological Properties

GSK2193874 is an orally active small molecule that demonstrates high potency and selectivity for the TRPV4 ion channel.[1][2][3] Its primary mechanism of action is the inhibition of Ca2+ influx through TRPV4 channels.[4][5] This targeted action makes it a valuable tool for investigating the physiological roles of TRPV4 and a potential therapeutic agent for conditions associated with TRPV4 overactivity.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of GSK2193874.

Table 1: In Vitro Potency and Selectivity of GSK2193874

| Target | Species | Assay Method | IC50 | Selectivity | Reference |

| TRPV4 | Rat (rTRPV4) | Ca2+ influx (FLIPR) | 2 nM | >12,500-fold vs. TRPV1, TRPA1, TRPC3, TRPC6, TRPM8 (IC50 > 25 µM) | [4][5] |

| TRPV4 | Human (hTRPV4) | Ca2+ influx (FLIPR) | 40 nM | Selective over a panel of ~200 human receptors, channels, and enzymes | [4][5] |

Table 2: Pharmacokinetic Profile of GSK2193874

| Species | Route of Administration | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t½) | Oral Bioavailability (%F) | Reference |

| Rat | Intravenous (iv) | 7.3 mL/min/kg | - | - | - | [4][6] |

| Rat | Oral (po) | - | - | 10 h | 31% | [4][6] |

| Dog | Intravenous (iv) | 6.9 mL/min/kg | - | - | - | [4][6] |

| Dog | Oral (po) | - | - | 31 h | 53% | [4][6] |

Mechanism of Action: Targeting the TRPV4 Signaling Pathway

GSK2193874 exerts its pharmacological effects by directly blocking the TRPV4 ion channel, thereby preventing the influx of calcium ions into the cell.[4][5] This action has been shown to be crucial in mitigating pathological conditions driven by TRPV4 activation, such as pulmonary edema associated with heart failure.[1][3][5] The activation of TRPV4, whether by mechanical stimuli, heat, or endogenous ligands, leads to a cascade of intracellular events. In the context of cardiac hypertrophy, TRPV4 activation triggers Ca2+ influx, leading to the phosphorylation and activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[7] This signaling pathway is a key target for the therapeutic effects of GSK2193874.[7]

References

- 1. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ahajournals.org [ahajournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. elifesciences.org [elifesciences.org]

The role of GSK2193874 in thermoregulation studies

An In-depth Technical Guide to the Role of GSK2193874 in Thermoregulation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2193874 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] As a member of the TRP superfamily, the TRPV4 channel is a non-selective cation channel that functions as a polymodal sensor, responding to thermal stimuli (warmth), osmotic pressure, and mechanical stress.[2][3] TRPV4 is widely expressed in both the central nervous system and peripheral tissues, including the hypothalamus, vascular endothelium, and skin, placing it at a critical nexus of thermoregulatory control.[2][3][4]

This technical guide provides an in-depth analysis of GSK2193874 as a tool for studying thermoregulation. It consolidates findings from key preclinical studies, details experimental methodologies, and presents the current understanding of the complex signaling pathways involved. A particular focus is placed on the compound's paradoxical effects, which highlight a predominantly central mechanism of action and offer unique opportunities for dissecting thermoregulatory circuits.

Mechanism of Action: Antagonism of the TRPV4 Channel

GSK2193874 exerts its effects by directly blocking the TRPV4 ion channel. Under normal physiological conditions, particularly at temperatures between ~27–35°C, the TRPV4 channel is constitutively active, allowing an influx of Ca²⁺ into the cell.[2][3] This calcium influx serves as a second messenger, initiating various downstream signaling cascades. By binding to the channel, GSK2193874 prevents this ion influx, thereby inhibiting the cellular responses to thermal, osmotic, and mechanical stimuli. The ability of GSK2193874 to cross the blood-brain barrier allows it to modulate both central and peripheral TRPV4 channels, making it a comprehensive tool for in vivo studies.[2]

The Dual Role of TRPV4 in Thermoregulation

The physiological effects of blocking TRPV4 are complex due to the channel's distinct roles in the central nervous system and the periphery.

Peripheral TRPV4: Vasodilation

In peripheral tissues, particularly the vascular endothelium, activation of TRPV4 leads to vasodilation.[2] This is a key mechanism for heat dissipation. Therefore, antagonism of these peripheral channels would be expected to cause vasoconstriction, reduce blood flow to the skin, and consequently increase core body temperature.

Central TRPV4: Hypothalamic Control

TRPV4 is expressed in the preoptic area (POA) of the hypothalamus, the primary center for thermoregulation in the brain.[4][5] Here, warm-sensitive neurons utilize ion channels to detect changes in brain and core body temperature. Studies involving direct administration of a TRPV4 antagonist into the POA of rats resulted in an increase in core body temperature, suggesting that central TRPV4 channels play a crucial role in promoting heat loss responses.[4] Blockade of these central channels is hypothesized to "blind" the hypothalamus to warm stimuli, leading to an inappropriate activation of heat conservation or a failure to activate heat dissipation mechanisms.

In Vivo Effects of GSK2193874 on Thermoregulation

Studies using systemic administration of GSK2193874 have revealed unexpected and insightful effects on thermoregulation, primarily pointing to a dominant central mechanism of action.

Paradoxical Effect on Tail Blood Flow

Contrary to the expected peripheral effect of vasoconstriction, systemic administration of GSK2193874 in mice was found to significantly increase tail blood flow across a range of ambient temperatures (31°C to 36°C).[2][6] The rodent tail is a primary organ for heat dissipation, analogous to human skin.[2][6] This increase in vasodilation, a heat-loss mechanism, suggests that the central blockade of TRPV4 in the hypothalamus overrides the peripheral effects. The proposed mechanism is that by blocking warm-sensing neurons in the POA, GSK2193874 tricks the central nervous system into initiating a heat-dissipation response via tail vasodilation.

Effects on Core Body Temperature

The effect of TRPV4 antagonists on core body temperature is nuanced and appears to be dependent on the specific compound and experimental conditions.

-

GSK2193874: In the key study demonstrating increased tail blood flow, systemic administration of GSK2193874 did not produce a statistically significant change in the core body temperature of the mice.[2]

-

Other Antagonists (HC-067047): In contrast, studies with another TRPV4 antagonist, HC-067047, showed a definitive increase in core body temperature in rats, but this effect was notably dependent on the ambient temperature, occurring at 26°C and 30°C but not at 22°C or 32°C.[2][5]

-

Pathological Conditions: In a murine model of heatstroke, treatment with GSK2193874 at the onset of heatstroke "reduced the reduction of core temperature," indicating a modulatory role under hyperthermic stress conditions rather than a direct hyperthermic effect in healthy animals.[7]

This discrepancy suggests that while central TRPV4 blockade consistently alters thermoregulatory effectors (like tail vasodilation), the net effect on core body temperature may be null under normal conditions, possibly due to compensatory mechanisms or the compound's specific profile.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies involving TRPV4 antagonists.

Table 1: Effect of Systemic GSK2193874 on Cardiovascular Parameters in Mice Data extracted from a study in lightly sedated CD1 mice.[2]

| Parameter | Ambient Temperature | Treatment | Result | Statistical Significance |

| Tail Blood Flow | 31°C - 36°C | GSK2193874 (300 µg/kg, i.p.) | Statistically significant increase vs. control | p ≤ 0.05 |

| Mean Arterial Pressure (MAP) | 31°C - 36°C | GSK2193874 (300 µg/kg, i.p.) | No significant effect vs. control | p > 0.05 |

| Heart Rate (HR) | 31°C - 36°C | GSK2193874 (300 µg/kg, i.p.) | No significant effect vs. control | p > 0.05 |

Table 2: Effect of TRPV4 Antagonists on Core Body Temperature in Rodents

| Compound | Species | Administration Route | Key Finding | Reference |

| GSK2193874 | Mouse | Systemic (i.p.) | No significant change in core body temperature under normal conditions. | [2] |

| HC-067047 | Rat | Systemic (i.v.) | Increased core body temperature at ambient temperatures of 26°C and 30°C. | [2][5] |

| RN1734 | Rat | Central (Intra-POA) | Increased core body temperature. | [4] |

Experimental Protocols

This section details a representative protocol for assessing the thermoregulatory effects of GSK2193874 in a rodent model.

Animal Model and Acclimation

-

Species: Adult male CD1 mice or Sprague-Dawley rats are commonly used.

-

Housing: Animals should be individually housed in a temperature-controlled environment (e.g., 22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

-

Acclimation: Allow animals to acclimate to housing conditions for at least one week prior to experimentation. Handle animals daily to minimize handling stress on the day of the experiment.

-

Surgical Preparation (for Telemetry): For continuous core body temperature monitoring, surgically implant radiotelemetry probes into the peritoneal cavity. Allow a recovery period of at least one week post-surgery.

Drug Preparation and Administration

-

Vehicle: Prepare a vehicle solution, for example, 1% Dimethyl Sulfoxide (DMSO) in sterile saline.

-

GSK2193874 Solution: Prepare a homogenous suspension of GSK2193874 in the vehicle at the desired concentration to achieve a target dose (e.g., 300 µg/kg).

-

Administration: Administer the compound or vehicle control via intraperitoneal (i.p.) injection. The recommended injection site is the lower right abdominal quadrant to avoid injury to the cecum and urinary bladder. Use a 25-27 gauge needle for mice.

Physiological Measurements

-

Core Body Temperature:

-

Method: Use implantable radiotelemetry probes for continuous, stress-free monitoring.

-

Procedure: Record a stable baseline body temperature for at least 60 minutes before injection. Following administration, continue to record temperature at regular intervals (e.g., every 5-15 minutes) for several hours.

-

-

Tail Blood Flow (Heat Dissipation):

-

Method: Use a non-invasive volume pressure recording (VPR) system with a tail cuff (plethysmography).

-

Procedure: Lightly sedate the animal (e.g., with midazolam) to minimize movement artifacts. Place the animal in a temperature-controlled chamber. After an acclimatization period, record baseline tail blood flow. Administer GSK2193874 or vehicle and record measurements at various ambient temperatures (e.g., in 1°C increments from 31°C to 36°C).

-

Data Analysis

-

Calculate the change in body temperature (ΔT) from the pre-injection baseline for each animal at each time point.

-

Analyze tail blood flow data as a function of ambient temperature and treatment group.

-

Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare the effects of GSK2193874 to the vehicle control group. A p-value of < 0.05 is typically considered significant.

Visualization of Pathways and Workflows

Proposed Signaling Pathway of GSK2193874 in Thermoregulation

Caption: Central vs. Peripheral action of GSK2193874 in thermoregulation.

Experimental Workflow for an In Vivo Thermoregulation Study

Caption: Workflow for in vivo thermoregulation studies using GSK2193874.

Conclusion and Future Directions

GSK2193874 is a critical pharmacological tool for investigating the role of the TRPV4 channel in thermoregulation. The evidence strongly indicates that its primary effects in vivo are mediated through the central nervous system, specifically by antagonizing TRPV4 channels in the preoptic area of the hypothalamus. The resulting paradoxical increase in tail vasodilation in mice, without a significant change in core body temperature, highlights the complexity of central thermoregulatory control.

For researchers, GSK2193874 offers a unique opportunity to functionally separate central thermoregulatory command from peripheral effector mechanisms. Future studies should aim to:

-

Clarify the precise neuronal circuits in the hypothalamus that are modulated by GSK2193874.

-

Investigate the potential compensatory mechanisms that maintain core body temperature stability despite significant changes in peripheral blood flow.

-

Explore the dose-response relationship of GSK2193874's effects on both central and peripheral readouts of thermoregulation.

By leveraging the unique properties of GSK2193874, the scientific community can further unravel the intricate neural and molecular pathways that govern thermal homeostasis.

References

- 1. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systemic application of the transient receptor potential vanilloid-type 4 antagonist GSK2193874 induces tail vasodilation in a mouse model of thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of TRP Channels in Thermosensation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Participation of preoptic area TRPV4 ion channel in regulation of body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. GSK2193874 treatment at heatstroke onset reduced cell apoptosis in heatstroke mice - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK2193874: A Deep Dive into its Effects on the Vascular Endothelium

A Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK2193874 is a potent and selective, orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3][4] This technical guide provides a comprehensive overview of the effects of GSK2193874 on the vascular endothelium, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research.

TRPV4 channels are non-selective cation channels permeable to Ca2+ that are activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.[2] In the vascular endothelium, TRPV4 plays a crucial role in regulating vascular tone, permeability, and inflammation.[2][5][6] Dysregulation of TRPV4 activity has been implicated in several cardiovascular pathologies, including pulmonary edema associated with heart failure.[2][7] GSK2193874 has emerged as a valuable pharmacological tool to investigate the physiological and pathological roles of TRPV4 and as a potential therapeutic agent for conditions characterized by endothelial dysfunction.

Core Mechanism of Action

GSK2193874 exerts its effects by directly blocking the TRPV4 ion channel, thereby inhibiting the influx of calcium (Ca2+) into endothelial cells.[7][8] This action prevents the downstream signaling events that lead to endothelial cell contraction, disruption of cell-cell junctions, and increased vascular permeability.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GSK 2193874 | TRPV Channels | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. An orally active TRPV4 channel blocker prevents and resolves pulmonary edema induced by heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

The Selectivity Profile of GSK2193874: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2193874 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] As a critical mediator of cellular responses to osmotic and mechanical stimuli, TRPV4 has emerged as a promising therapeutic target for a range of conditions, including pulmonary edema associated with heart failure.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of GSK2193874, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support further research and development efforts.

Data Presentation: Potency and Selectivity of GSK2193874

The inhibitory activity of GSK2193874 has been characterized against its primary target, TRPV4, as well as a panel of other related ion channels. The following tables summarize the available quantitative data on its potency and selectivity.

Table 1: Potency of GSK2193874 against TRPV4

| Target | Species | Assay Type | IC50 (nM) | Reference |

| TRPV4 | Human | FLIPR | 40 | [4] |

| TRPV4 | Rat | FLIPR | 2 | [4] |

Table 2: Selectivity of GSK2193874 against other TRP Channels

| Off-Target | Assay Type | IC50 (µM) | Reference |

| TRPV1 | Functional Assay | > 25 | [2][5] |

| TRPA1 | Functional Assay | > 25 | [2][5] |

| TRPC3 | Functional Assay | > 25 | [2][5] |

| TRPC6 | Functional Assay | > 25 | [2][5] |

| TRPM8 | Functional Assay | > 25 | [2][5] |

Off-Target Liability Screening:

A broader assessment of the selectivity of GSK2193874 was conducted using a comprehensive panel of assays. While the specific quantitative results from this broad panel screening by CEREP have been mentioned in the literature, the detailed dataset is not publicly available.[5] It is reported that GSK2193874 is selective over a panel of approximately 200 human receptors, channels, and enzymes.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the characterization of GSK2193874.

Fluorometric Imaging Plate Reader (FLIPR) Assay for TRPV4 Antagonism

This assay is a high-throughput method used to measure changes in intracellular calcium concentration following channel activation.

Objective: To determine the potency of GSK2193874 in inhibiting TRPV4-mediated calcium influx.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing either human or rat TRPV4.

Materials:

-

HEK293 cells expressing hTRPV4 or rTRPV4

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

TRPV4 agonist (e.g., GSK1016790A)

-

GSK2193874

-

FLIPR instrument

Procedure:

-

Cell Plating: Seed the TRPV4-expressing HEK293 cells into the poly-D-lysine coated microplates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: The following day, remove the culture medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM mixed with Pluronic F-127 in assay buffer). Incubate for approximately 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of GSK2193874 in assay buffer. Add the antagonist solutions to the cell plate and incubate for a predetermined period (e.g., 10-20 minutes) to allow for compound binding.

-

Agonist Stimulation and Signal Detection: Place the cell plate into the FLIPR instrument. Initiate the recording of fluorescence intensity. After establishing a baseline reading, add a specific concentration of the TRPV4 agonist (e.g., EC80 concentration of GSK1016790A) to all wells.

-

Data Analysis: The fluorescence signal, indicative of intracellular calcium levels, is recorded over time. The inhibitory effect of GSK2193874 is determined by measuring the reduction in the agonist-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Below is a graphical representation of the experimental workflow.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual cells.

Objective: To confirm the inhibitory effect of GSK2193874 on TRPV4 channel currents.

Cell Line: HEK293 cells expressing human TRPV4.

Materials:

-

HEK293 cells expressing hTRPV4 cultured on glass coverslips

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4)

-

Internal (pipette) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP; pH adjusted to 7.2)

-

TRPV4 agonist (e.g., GSK1016790A)

-

GSK2193874

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass pipettes

Procedure:

-

Cell Preparation: Place a coverslip with adherent TRPV4-expressing HEK293 cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Under microscopic guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply voltage ramps or steps to elicit ion channel currents.

-

Compound Application: Perfuse the cell with the external solution containing the TRPV4 agonist to activate the channel and record the resulting current. Subsequently, co-perfuse with the agonist and GSK2193874 to measure the extent of current inhibition.

-

Data Analysis: Analyze the recorded currents to determine the percentage of inhibition caused by GSK2193874.

Below is a diagram illustrating the logical flow of a whole-cell patch-clamp experiment.

Mandatory Visualization: TRPV4 Signaling Pathway

Activation of the TRPV4 channel leads to an influx of calcium ions, which in turn triggers a cascade of downstream signaling events. The following diagram illustrates a simplified representation of some of the key pathways initiated by TRPV4 activation.

References

- 1. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. An orally active TRPV4 channel blocker prevents and resolves pulmonary edema induced by heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vivo Rat Studies with GSK2193874

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vivo use of GSK2193874, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, in rat models. The provided protocols are based on publicly available data and are intended to serve as a guide for designing and executing preclinical studies.

Introduction

GSK2193874 is an orally active and selective blocker of the TRPV4 cation channel.[1][2] TRPV4 channels are implicated in a variety of physiological processes, including the regulation of vascular tone, pulmonary fluid balance, and sensory neuron function.[1][2] Inhibition of TRPV4 by GSK2193874 has shown therapeutic potential in preclinical models of pulmonary edema associated with heart failure.[1][3] These notes provide key data and experimental protocols for the in-vivo application of GSK2193874 in rats.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of GSK2193874 relevant to in-vivo rat studies.

Table 1: In-Vitro Potency of GSK2193874

| Parameter | Species | IC50 | Reference |

| TRPV4 Inhibition | Rat | 2 nM | [4] |

| TRPV4 Inhibition | Human | 40 nM | [4] |

Table 2: Pharmacokinetic Parameters of GSK2193874 in Rats

| Parameter | Route of Administration | Value | Units | Reference |

| Clearance (CL) | Intravenous (iv) | 7.3 | mL/min/kg | [1][5][6] |

| Half-life (t½) | Oral (po) | 10 | hours | [1][5][6] |

| Oral Bioavailability (%F) | Oral (po) | 31 | % | [1][5][6] |

Table 3: Dosing Information for In-Vivo Rat Studies

| Study Type | Dose | Route of Administration | Vehicle | Reference |

| Cardiovascular Safety | Up to 30 | mg/kg | Not specified | [1][6] |

| Osmotic Challenge | 30 | mg/kg/day | 6% Cavitron | [6] |

| Osteoarthritis Pain | Not specified | Oral | Not specified | [7] |

Signaling Pathway

GSK2193874 exerts its pharmacological effect by directly inhibiting the TRPV4 ion channel. This channel, when activated by various stimuli such as mechanical stress, heat, or endogenous ligands, allows the influx of calcium ions (Ca²⁺) into the cell. This influx triggers a cascade of downstream signaling events. By blocking the channel, GSK2193874 prevents this initial Ca²⁺ influx and the subsequent cellular responses.

References

- 1. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GSK 2193874 | TRPV Antagonists: R&D Systems [rndsystems.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for GSK2193874 in Cultured Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2193874 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a variety of physiological processes.[1][2] In endothelial cells, TRPV4 channels are key regulators of calcium (Ca²⁺) influx, which in turn governs critical cellular functions such as vascular tone, permeability, and barrier integrity.[3][4][5] Pharmacological inhibition of TRPV4 by GSK2193874 offers a valuable tool for investigating the role of this channel in endothelial pathobiology and for the development of novel therapeutics targeting diseases associated with endothelial dysfunction.[6]

Activation of TRPV4 channels in endothelial cells, for instance by the agonist GSK1016790A, can lead to cellular contraction, disruption of the endothelial monolayer, and increased permeability.[1][7] GSK2193874 effectively counteracts these effects by blocking the initial Ca²⁺ influx through the TRPV4 channel.[2] These application notes provide detailed protocols for utilizing GSK2193874 in cultured endothelial cells to study its effects on barrier function, proliferation, migration, and intracellular calcium signaling.

Quantitative Data Summary

The following table summarizes the inhibitory potency of GSK2193874 on TRPV4 channels from different species. This data is crucial for determining the effective concentration range for in vitro experiments.

| Target | Assay Type | Reported IC₅₀ | Reference |

| Human TRPV4 (hTRPV4) | FLIPR Assay (HEK293 cells) | 40 nM | [1] |

| Rat TRPV4 (rTRPV4) | FLIPR Assay (HEK293 cells) | 2 nM | [1] |

Experimental Protocols

Preparation and Storage of GSK2193874 Stock Solution

Proper preparation and storage of GSK2193874 are critical for maintaining its activity and ensuring reproducible results.

Materials:

-

GSK2193874 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of GSK2193874 by dissolving the powder in DMSO. For example, for 1 mg of GSK2193874 (Molecular Weight: 691.62 g/mol ), add 144.5 µL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few days), 4°C is acceptable.

Endothelial Cell Barrier Function Assay (Transendothelial Electrical Resistance - TEER)

This protocol measures the integrity of the endothelial monolayer by assessing its electrical resistance. GSK2193874 is used to prevent the disruption of barrier function induced by a TRPV4 agonist.

Materials:

-

Cultured endothelial cells (e.g., HUVECs)

-

Endothelial cell growth medium

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

TEER measurement system (e.g., EVOM2™)

-

GSK1016790A (TRPV4 agonist)

-

GSK2193874 stock solution

Protocol:

-

Seed endothelial cells onto the Transwell® inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.

-

Culture the cells, changing the medium as required, until a stable, high TEER value is achieved, indicating a mature barrier.

-

On the day of the experiment, pre-treat the endothelial monolayers with GSK2193874 at desired final concentrations (e.g., 10 nM, 100 nM, 1 µM) by adding the compound to both the apical and basal chambers. A vehicle control (DMSO) should be included. Incubate for 30-60 minutes.

-

Following pre-treatment, add the TRPV4 agonist GSK1016790A (e.g., 10-30 nM) to the apical chamber to induce barrier disruption.

-

Measure TEER at regular intervals (e.g., every 15-30 minutes) for several hours to monitor the effect of GSK2193874 on agonist-induced barrier dysfunction.

-

Normalize the TEER values to the initial reading before treatment.

Endothelial Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell proliferation based on the metabolic activity of the cells. GSK2193874 can be used to investigate the role of TRPV4 channels in endothelial cell proliferation.

Materials:

-

Cultured endothelial cells

-

96-well cell culture plates

-

Endothelial cell growth medium

-

GSK2193874 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed endothelial cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of GSK2193874 (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-